1-(Methylsulfonyl)indoline-5-carboxamide
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Overview
Description
1-(Methylsulfonyl)indoline-5-carboxamide is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them a focal point in medicinal chemistry research .
Preparation Methods
The synthesis of 1-(Methylsulfonyl)indoline-5-carboxamide typically involves several steps:
Starting Material: The synthesis begins with indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
Sulfonylation: The indoline undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group at the nitrogen atom of the indoline ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-(Methylsulfonyl)indoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(Methylsulfonyl)indoline-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Its derivatives have shown potential in the treatment of various diseases, including cancer, due to their ability to modulate biological targets.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals, owing to its stable chemical structure and reactivity
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)indoline-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding sites of its targets .
Comparison with Similar Compounds
1-(Methylsulfonyl)indoline-5-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-16(14,15)12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGDAUUVCVGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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